(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a compound identified as a potent and selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt). RORγt plays a crucial role in the immune system, specifically in the development and function of T helper 17 (Th17) cells. Th17 cells are involved in immune responses against pathogens but are also implicated in the pathogenesis of autoimmune diseases.
The synthesis of (2-methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves a multi-step process. While the provided research paper does not outline the detailed synthetic route for this specific compound, it mentions the use of structure-based drug design and medicinal chemistry optimization strategies to develop potent and selective RORγt inverse agonists. This suggests that the synthesis likely involves the coupling of key fragments, potentially through amide bond formation and heterocycle construction.
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone acts as an inverse agonist of RORγt. This means that it binds to the receptor and induces a conformational change that inhibits its transcriptional activity. By suppressing RORγt function, the compound effectively reduces the production of pro-inflammatory cytokines, such as IL-17, which are implicated in the development and progression of autoimmune diseases.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: